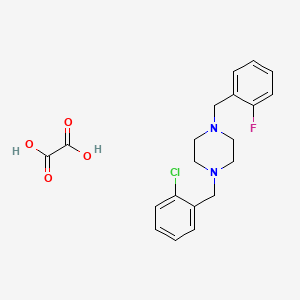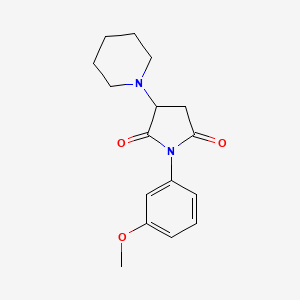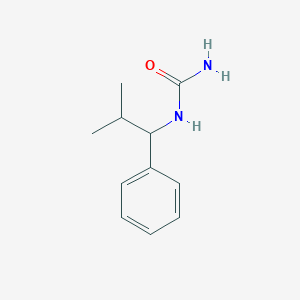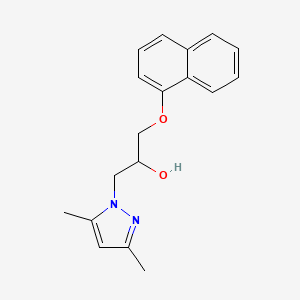
1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It is a synthetic compound that has been widely studied for its potential therapeutic applications.
作用机制
The mechanism of action of 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine involves its binding to serotonin receptors, particularly the 5-HT2C receptor. This binding leads to the activation of downstream signaling pathways, which ultimately results in the release of neurotransmitters such as dopamine and norepinephrine. This activity is believed to be responsible for the antidepressant and anxiolytic effects of 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine are largely related to its activity on the serotonin system. It has been found to increase the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a role in mood regulation. Additionally, 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine has been found to increase heart rate and blood pressure, which may be related to its stimulant effects.
实验室实验的优点和局限性
One advantage of using 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the serotonin system and its role in mood regulation. Additionally, 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine is its potential for off-target effects, particularly on other serotonin receptor subtypes. This can complicate the interpretation of results and may require additional experiments to confirm the specificity of 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine's effects.
未来方向
There are several future directions for research on 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine. One area of interest is the development of more selective agonists for the 5-HT2C receptor, which could provide a more targeted approach to treating depression and anxiety disorders. Additionally, further research is needed to understand the potential long-term effects of 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine on the serotonin system and other neurotransmitter systems. Finally, there is a need for more studies on the potential use of 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine in the treatment of obesity, particularly in combination with other weight loss interventions.
合成方法
The synthesis of 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine involves the reaction of 3-chloroaniline with 2-methylpentanoyl chloride in the presence of a base. The resulting intermediate is then reacted with piperazine to yield 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine. The purity of the compound can be improved through recrystallization.
科学研究应用
MCPP has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been found to act as a serotonin receptor agonist, which is believed to be responsible for its antidepressant and anxiolytic effects. Additionally, 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine has been studied for its potential use in the treatment of obesity, as it has been found to suppress appetite and induce weight loss.
属性
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-3-5-13(2)16(20)19-10-8-18(9-11-19)15-7-4-6-14(17)12-15/h4,6-7,12-13H,3,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMVVAQMAWQYBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(1-ethyl-4-piperidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4887323.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B4887327.png)


![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-phenyl-1,4-diazepane](/img/structure/B4887356.png)
![3-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B4887364.png)
![ethyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4887365.png)
![2-(2-{[2-(4-ethoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B4887373.png)

![N-cyclohexyl-N-{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}-N'-phenylthiourea](/img/structure/B4887383.png)

![1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B4887393.png)

![(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4887434.png)